Emate
Overview
Description
The term "Emate" does not directly correspond to widely recognized chemical compounds in the provided scientific literature. However, compounds with similar synthesis processes, molecular structures, chemical reactions, and properties have been explored. For instance, Erythorbyl myristate (EM), a potential multi-functional food emulsifier, demonstrates complex chemical synthesis and properties that may offer insights into similar compounds (Jun-Young Park et al., 2021).
Synthesis Analysis
Erythorbyl myristate's synthesis involves immobilized lipase-catalyzed esterification between erythorbic acid and myristic acid, showcasing a method that might be analogous to "Emate's" synthesis if it shares functional group characteristics or target applications (Jun-Young Park et al., 2021).
Molecular Structure Analysis
The molecular structure of Erythorbyl myristate was identified using HPLC-ESI/MS and 2D [1H-1H] NMR COSY, techniques that are crucial for understanding the detailed molecular structure of complex compounds. Such analysis can reveal the arrangement of atoms and functional groups within a molecule (Jun-Young Park et al., 2021).
Chemical Reactions and Properties
Erythorbyl myristate exhibits antioxidative and antibacterial properties, resulting from its unique chemical structure. Its reaction with free radicals and bacteria demonstrates the compound's functional utility, highlighting how specific molecular features confer desired chemical properties (Jun-Young Park et al., 2021).
Physical Properties Analysis
The hydrophilic-lipophilic balance (HLB) and critical micelle concentration (CMC) of Erythorbyl myristate were determined, indicating its suitability as an emulsifier in oil-in-water emulsions. These properties are essential for understanding how the compound behaves in different environments, affecting its solubility, dispersion, and overall stability (Jun-Young Park et al., 2021).
Chemical Properties Analysis
Through isothermal titration calorimetry, the micellar thermodynamic behavior of Erythorbyl myristate was explored, providing insights into its interactions at the molecular level. This analysis is crucial for predicting how the compound interacts with other substances, its reactivity, and its potential applications based on chemical properties (Jun-Young Park et al., 2021).
Scientific Research Applications
Inhibition of Liver Enzymes and Tumor Growth : Emate inhibits liver enzymes such as EI-STS and DHA-STS, which can potentially reduce the growth of oestrone-stimulated mammary tumors in ovariectomised rats (Purohit et al., 1995).
Enhancement of Memory Function : Emate, as a steroid sulfatase inhibitor, can potentiate the memory-enhancing properties of DHEAS, indicating potential applications in enhancing learning and memory function (Li et al., 1995).
Potent Irreversible Inhibition of Steroid Sulfatase : Estrone sulfamate (Emate) is a potent irreversible inhibitor of steroid sulfatase (STS), with significant implications in cancer treatment. The most potent derivative identified is 4-nitroEMATE (Lawrence Woo et al., 2012).
Development of Multitargeted Anticancer Agents : 2-Substituted Emates exhibit potent anticancer activity, with certain derivatives like 2-ethylestradiol-3-O-sulfamate showing significantly enhanced anticancer activity (Leese et al., 2005).
properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFQAJIXCZXQY-CBZIJGRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933447 | |
Record name | Estrone sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Emate | |
CAS RN |
148672-09-7 | |
Record name | Estrone-3-O-sulfamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estrone sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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